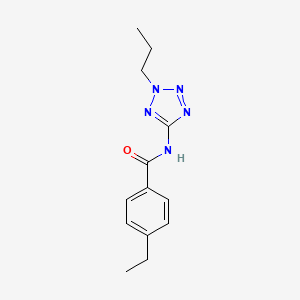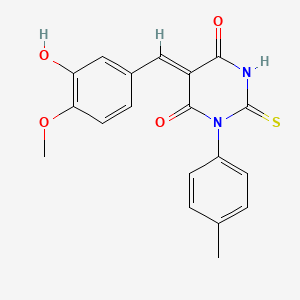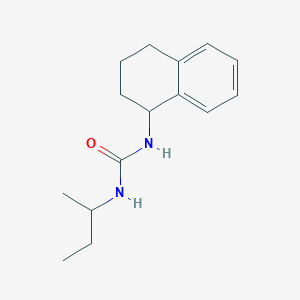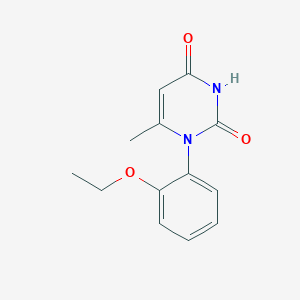
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
描述
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as EPTB, is a chemical compound with potential applications in scientific research. EPTB is a tetrazole derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further study. In
作用机制
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide's mechanism of action involves the inhibition of VMAT2. This results in a decrease in monoamine neurotransmitter uptake into synaptic vesicles and a subsequent increase in extracellular levels of these neurotransmitters. The increased availability of neurotransmitters can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the striatum and prefrontal cortex. These effects suggest that 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have potential applications in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
实验室实验的优点和局限性
One advantage of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its specificity for VMAT2. This makes it a useful tool for studying the role of VMAT2 in neuronal function and behavior. However, one limitation of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its potential toxicity. It has been shown to cause neurotoxicity in animal studies at high doses, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the development of new compounds based on the structure of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide that may have improved efficacy and reduced toxicity. Another area of research is the exploration of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide's potential applications in the treatment of neurological and psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide and its effects on neuronal function and behavior.
Conclusion
In conclusion, 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound with potential applications in scientific research. Its unique mechanism of action and specificity for VMAT2 make it a promising candidate for further study. The synthesis of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves several steps, and its biochemical and physiological effects have been studied in animal models. While 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has advantages for use in lab experiments, its potential toxicity may limit its use in certain studies. Future research on 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide should focus on the development of new compounds, exploring its potential applications in the treatment of neurological and psychiatric disorders, and further understanding its mechanism of action.
科学研究应用
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can modulate the release of these neurotransmitters and affect neuronal activity.
属性
IUPAC Name |
4-ethyl-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-9-18-16-13(15-17-18)14-12(19)11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAPSQABVFAZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)

![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![4-ethyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4854921.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)